4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)3-8-12-5-7(4-11)9(10)13-8/h5-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBONELPTUTCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C(=N1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine and 4-chloropyrimidine-5-carbonitrile.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetone, under reflux conditions.
Catalysts and Reagents: Common reagents include phosphorus oxychloride (POCl3) for chlorination and various bases like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile can undergo several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Pyrimidine derivatives, including 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile, have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of cancer cells through various mechanisms, such as enzyme inhibition and disruption of metabolic pathways essential for cell growth. For instance, studies have shown that certain pyrimidine derivatives exhibit significant activity against multiple cancer cell lines, demonstrating their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile derivatives can be effective against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown marked antibacterial effects, particularly against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for developing new antibiotics based on this chemical scaffold.
Antiviral Potential
Research has identified pyrimidine derivatives as promising candidates for antiviral therapies. They have been explored for their efficacy against various viruses, including HIV and hepatitis viruses. The mechanism often involves the inhibition of viral replication processes .
Agricultural Chemistry Applications
Herbicide Development
In agricultural chemistry, 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is being investigated as a potential herbicide. Its structural properties allow it to interact with plant metabolic pathways, potentially leading to the development of effective crop protection agents. Studies focus on its efficacy and safety profiles when applied to various crops .
Pesticide Formulations
Additionally, this compound may play a role in formulating pesticides that enhance crop yield by targeting specific pests while minimizing environmental impact. The synthesis of derivatives that improve stability and efficacy in field conditions is an ongoing area of research .
Material Science Applications
Polymer Chemistry
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is utilized in material science for synthesizing advanced polymer materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Effective against cancer cell lines and MRSA |
| Agricultural Chemistry | Herbicides, Pesticides | Potential for crop protection and yield enhancement |
| Material Science | Polymer formulations | Enhances thermal stability and mechanical properties |
Case Studies
-
Anticancer Activity Study
A study conducted by El-Emam et al. demonstrated the synthesis of several pyrimidine derivatives, including 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile analogs. These compounds were tested against various cancer cell lines, showing promising results with significant inhibition rates compared to control groups . -
Antimicrobial Efficacy Evaluation
In a comprehensive evaluation of antimicrobial activities, researchers found that specific derivatives of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile exhibited potent activity against both Gram-positive and Gram-negative bacteria, particularly highlighting their effectiveness against resistant strains like MRSA . -
Agricultural Application Trials
Field trials assessing the herbicidal properties of this compound showed that formulations containing 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile significantly reduced weed populations without adversely affecting crop health, suggesting its potential as a selective herbicide .
Mechanism of Action
The mechanism by which 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects :
- Chloro Group : The 4-Cl substituent in all analogs facilitates nucleophilic substitution reactions. However, steric hindrance from the 2-(2-methylpropyl) group in the parent compound reduces reactivity compared to smaller substituents (e.g., methylthio in ).
- Sulfur-Containing Groups : Compounds with sulfanyl groups (e.g., ) exhibit stronger intermolecular interactions (C–H⋯S), enhancing crystallinity and thermal stability.
- Oxygen-Containing Groups : The methoxyethyl group in introduces polarity, improving aqueous solubility compared to the hydrophobic isobutyl group in the parent compound.
- Electronic Properties: HOMO-LUMO gaps calculated for 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)anilino analogs (ΔE = 3.5–4.0 eV) suggest moderate electron transport capabilities, suitable for binding to biological targets .
Physicochemical Properties
- Melting Points :
- Solubility: The nitrile group contributes to moderate solubility in ethanol and DMSO, while isopropoxy or methoxy groups enhance solubility in chloroform .
Biological Activity
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests various applications in medicinal chemistry, particularly in the development of therapeutics targeting multiple biological pathways.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is C_9H_10ClN_3. The presence of the chloro group and the carbonitrile functionality contributes to its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbonitrile group can participate in nucleophilic attack mechanisms, while the chloro substituent may enhance lipophilicity, facilitating membrane permeability. This compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of gram-positive and gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics like ampicillin and rifampicin .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer models, showing promising results in reducing tumor growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, revealing submicromolar inhibitory concentrations. These findings suggest that 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile could serve as a lead compound for developing new antimicrobial agents .
- Cytotoxicity Assessment : In a cytotoxicity study involving primary mammalian cell lines, the compound exhibited low toxicity, indicating a favorable therapeutic index. This is critical for its potential use in clinical settings where selectivity for cancer cells over normal cells is essential .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile indicates good oral bioavailability and absorption characteristics due to its lipophilic nature. Toxicological evaluations have shown minimal adverse effects at therapeutic doses, supporting further development as a pharmaceutical agent .
Comparative Analysis
Q & A
Q. What are the common synthetic routes for 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile?
The compound can be synthesized via multi-step reactions involving:
- Condensation reactions : β-Chloroenaldehyde derivatives may serve as intermediates for constructing the pyrimidine core .
- Substitution reactions : Reacting 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with alkylating agents (e.g., 1-bromo-2-methoxyethane) in DMF using anhydrous K₂CO₃ as a base yields substituted derivatives .
- Three-component reactions : Under thermal aqueous conditions, aryl aldehydes, malononitrile, and thiourea derivatives can form pyrimidinecarbonitriles, though optimization is required for this specific compound .
Q. Which spectroscopic techniques are effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 115.55 ppm for the nitrile group in DMSO-d₆) .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .
- Mass spectrometry : Identifies molecular ions (e.g., m/z 444.9 for related pyrimidine derivatives) .
Q. What are the common substitution reactions involving the chloro group at the 4-position?
The chloro group is reactive toward:
- Amines : Substitution with ammonium acetate yields amino derivatives .
- Thiols : Thiol-containing reagents (e.g., 2-methoxyethanethiol) form sulfanyl derivatives under basic conditions .
- Sulfonyl groups : Reaction with sulfonating agents introduces sulfonyl moieties, enhancing biological activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce substituents at the 2-position?
Variables to optimize include:
Q. How do structural modifications impact biological activity?
Substituent effects include:
- Electron-withdrawing groups (e.g., -CN, -Cl): Enhance stability and receptor binding in antimicrobial assays .
- Bulkier substituents (e.g., 2-methylpropyl): May reduce solubility but improve membrane permeability .
- Sulfonyl or sulfanyl groups : Modulate enzyme inhibition (e.g., phosphodiesterase or kinase targets) .
Q. How can contradictions in reported synthetic yields be addressed?
Discrepancies (e.g., 43% vs. 60% yields) may arise from:
Q. What experimental designs are recommended to study hydrogen-bonding interactions in crystal structures?
Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
